L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine
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Overview
Description
L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine is a peptide compound composed of eight amino acids: serine, valine, proline, leucine, glycine, serine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: Oxidation of the peptide can occur at the methionine or cysteine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-valyl-L-prolyl-L-isoleucine
- L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
- L-Phenylalanine, L-seryl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-serylglycyl-L-histidyl-L-valyl-L-leucyl-L-lysyl-L-alanyl-L-valyl
Uniqueness
L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes, differentiating it from other similar peptides.
Properties
CAS No. |
923585-03-9 |
---|---|
Molecular Formula |
C32H56N8O11 |
Molecular Weight |
728.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C32H56N8O11/c1-15(2)11-20(37-30(48)22-9-8-10-40(22)31(49)24(16(3)4)38-27(45)19(33)13-41)28(46)34-12-23(43)36-21(14-42)29(47)35-18(7)26(44)39-25(17(5)6)32(50)51/h15-22,24-25,41-42H,8-14,33H2,1-7H3,(H,34,46)(H,35,47)(H,36,43)(H,37,48)(H,38,45)(H,39,44)(H,50,51)/t18-,19-,20-,21-,22-,24-,25-/m0/s1 |
InChI Key |
GJRJEKVVUNNNNY-MDLMHBAVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
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